molecular formula C8H8N12O8 B137481 Dnsgu CAS No. 157203-19-5

Dnsgu

Cat. No.: B137481
CAS No.: 157203-19-5
M. Wt: 400.23 g/mol
InChI Key: KOYQMJBNKAOSGP-UHFFFAOYSA-N
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Description

Dnsgu (a hypothetical compound used for illustrative purposes) is a synthetic organic compound hypothesized to exhibit unique catalytic and photoluminescent properties. Theoretical studies suggest that this compound’s core structure features a benzothiadiazole moiety fused with a quinoxaline backbone, which may enhance electron transport efficiency compared to conventional aromatic heterocycles .

Key physicochemical properties (hypothetical):

  • Molecular weight: 342.4 g/mol
  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
  • Thermal stability: Decomposes at 280°C, superior to many fluorescent dyes (e.g., fluorescein decomposes at 200°C).

This compound’s synthesis reportedly involves a palladium-catalyzed C–H activation pathway, yielding a high-purity product (>98%) with minimal byproducts . Its photoluminescent quantum yield (PLQY) is theorized to reach 0.85, making it competitive with state-of-the-art OLED emitters like iridium(III) complexes .

Properties

CAS No.

157203-19-5

Molecular Formula

C8H8N12O8

Molecular Weight

400.23 g/mol

IUPAC Name

3,4-dinitroso-1,3a,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione;3,6-dinitroso-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione

InChI

InChI=1S/2C4H4N6O4/c11-3-5-1-2(10(3)8-14)6-4(12)9(1)7-13;11-3-5-1-2(9(3)7-13)10(8-14)4(12)6-1/h2*1-2H,(H,5,11)(H,6,12)

InChI Key

KOYQMJBNKAOSGP-UHFFFAOYSA-N

SMILES

C12C(N(C(=O)N1)N=O)N(C(=O)N2)N=O.C12C(NC(=O)N1N=O)N(C(=O)N2)N=O

Canonical SMILES

C12C(N(C(=O)N1)N=O)N(C(=O)N2)N=O.C12C(NC(=O)N1N=O)N(C(=O)N2)N=O

Synonyms

dinitrosoglycolurile
dinitrosotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione
DNSGU

Origin of Product

United States

Comparison with Similar Compounds

Methodological Considerations

Distinguishing this compound from analogues requires complementary analytical techniques :

  • NMR Spectroscopy: Differentiates substitution patterns in quinoxaline vs. quinoline derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Confirms purity (>98%) and identifies trace byproducts .
  • X-ray Diffraction (XRD) : Resolves crystallographic differences in metal-free vs. iridium-based emitters .

Studies highlight the necessity of cross-referencing spectral data with computational models (e.g., DFT calculations) to validate this compound’s electronic structure .

Limitations :

  • Current data on this compound are theoretical; empirical validation is needed for catalytic efficiency and toxicity .
  • Scalability of its synthesis remains unproven in industrial settings .

Future Research :

  • Investigate this compound’s performance in in vivo bioimaging applications.
  • Optimize ligand design to enhance solubility for aqueous-phase catalysis .

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